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Compound of Interest

Compound Name: BOC-PHE-ALA-OH

CAS No.: 55677-48-0

Cat. No.: B1595649

Get Quote

Compound:

-(tert-Butoxycarbonyl)-L-phenylalanyl-L-alanine CAS: 13139-17-8 (approximate/variable based
on salt form) Molecular Formula:

Molecular Weight: 336.38 g/mol [1]

Executive Summary
Boc-Phe-Ala-OH is a protected dipeptide intermediate critical to convergent peptide synthesis

and medicinal chemistry.[1][2] Unlike simple amino acid derivatives, this dipeptide serves as a

pre-formed "building block" that introduces the hydrophobic Phenylalanine-Alanine motif while

minimizing the racemization risks associated with stepwise coupling of sterically sensitive

residues.[1]

Its primary research applications span three distinct domains:

Convergent Peptide Synthesis: Acting as a racemization-free fragment for the synthesis of

bioactive tetrapeptides and analogs.[1]
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Protease Inhibitor Design: Serving as the P3-P2 scaffold in the development of transition-

state inhibitors for aspartyl proteases, specifically Human Renin.[1]

Supramolecular Chemistry Control: Functioning as a critical "negative control" in

hydrogelation studies, demonstrating the structural rigidity requirements (vs. Aib analogues)

for self-assembly.[1]

Physicochemical Profile & Structural Logic[1]
The utility of Boc-Phe-Ala-OH lies in its specific structural attributes.[1] The tert-butoxycarbonyl

(Boc) group provides acid-labile protection, while the Phe-Ala sequence offers a balance of

aromatic pi-stacking potential (Phe) and conformational flexibility (Ala).[1]
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Figure 1: Structural segmentation of Boc-Phe-Ala-OH highlighting functional domains for

synthetic manipulation.

Application I: Convergent Peptide Synthesis
Core Directive: Minimize epimerization during the synthesis of hydrophobic oligopeptides.

In stepwise solid-phase peptide synthesis (SPPS), coupling bulky hydrophobic residues often

leads to incomplete conversion or racemization.[1] Using Boc-Phe-Ala-OH as a pre-formed
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unit in a "2+2" fragment condensation strategy significantly improves optical purity.[1]

Comparative Protocol: Fragment Condensation
Objective: Synthesize the tetrapeptide Boc-Phe-Ala-Phe-Phe-OtBu using Boc-Phe-Ala-OH.[1]

Methodology
Activation: Dissolve Boc-Phe-Ala-OH (1.0 eq) in dry DMF at 0°C. Add HOSu (1.2 eq) and

DCC (1.3 eq). Stir for 30 min at 0°C, then overnight at RT to form the active ester.

Coupling: Filter the urea byproduct. Add the filtrate to a suspension of H-Phe-Phe-OtBu (1.0

eq) and mild base (

or NMM).[1]

Purification: The use of the dipeptide block prevents the formation of "failure sequences" (n-1

peptides) that are difficult to separate.[1]

Performance Data (Yield & Purity)
Coupling Method Target Peptide Yield (%)

Diastereomeric
Excess (de%)

Stepwise (1+1+1+1)
Boc-Phe-Ala-Phe-

Phe-OtBu
55-60% ~85%

Fragment (2+2) via

DCC/HOSu

Boc-Phe-Ala-Phe-

Phe-OtBu
68% >99%

Chan-Lam-Evans

(Isopropenyl)

Boc-Phe-Ala-Phe-

Phe-OtBu
68% 99%

Data Source: Derived from comparative studies on peptide ligation efficiency [1, 4].

Expert Insight: The high diastereomeric excess (>99%) in the fragment approach confirms that

the pre-existing amide bond in Boc-Phe-Ala-OH is stable under activation conditions, provided

strong bases are avoided to prevent oxazolone formation.[1]

Application II: Renin Inhibitor Development
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Core Directive: Design transition-state mimics for the Renin-Angiotensin-Aldosterone System

(RAAS).

Boc-Phe-Ala-OH is extensively used as the P3-P2 structural motif in the synthesis of human

renin inhibitors.[1] The Phe residue targets the S3 hydrophobic pocket, while the Ala residue

positions the inhibitor correctly against the catalytic aspartates.[1]
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Figure 2: Logic flow for synthesizing Renin inhibitors using Boc-Phe-Ala-OH as the recognition

element.[1]

Key Finding: In Structure-Activity Relationship (SAR) studies, replacing the P2 Alanine (in Boc-

Phe-Ala) with Histidine increases potency, but the Alanine analog remains a critical baseline for
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assessing hydrophobic interactions within the S2 cleft [5].[1]

Application III: Supramolecular Chemistry (The
Negative Control)
Core Directive: Elucidate the structural requirements for peptide hydrogelation.

In the field of self-assembling peptide hydrogels, Boc-Phe-Ala-OH serves a vital role as a

negative control.[1] While the analogue Boc-Phe-Aib-OH (containing aminoisobutyric acid)

forms robust, self-healing hydrogels under alkaline conditions, Boc-Phe-Ala-OH typically fails

to gel under identical conditions.[1]

Experimental Protocol: Gelation Test
Preparation: Suspend Boc-Phe-Ala-OH (4 mg/mL) in water.

Induction: Add NaOH (3 equivalents).

Observation:

Boc-Phe-Aib-OH: Forms transparent, stable hydrogel (due to helical/turn induction by Aib).

[1]

Boc-Phe-Ala-OH:[1][2][3][4][5][6][7][8][9][10][11][12] Remains a solution or forms a

precipitate.[1]

Scientific Significance: This failure validates that the restricted conformational freedom

provided by the gem-dimethyl group of Aib is essential for the specific supramolecular packing

required for gelation in this class of dipeptides.[1] Researchers use Boc-Phe-Ala-OH to prove

that hydrophobicity alone (Phe+Ala) is insufficient for gelation without specific secondary

structure induction [2].[1]

Synthesis of Boc-Phe-Ala-OH (Lab Scale)
For researchers needing to synthesize the material de novo rather than purchasing:
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Reagents: Boc-Phe-OH (1.0 eq), H-Ala-OMe (1.1 eq), Isobutyl chloroformate (IBCF), N-

Methylmorpholine (NMM).[1]

Method (Mixed Anhydride):

Dissolve Boc-Phe-OH in THF at -15°C.

Add NMM followed by IBCF to form the mixed anhydride.[1]

After 10 min, add H-Ala-OMe.[1] Stir 1h at -15°C, then RT overnight.

Hydrolysis: Treat the resulting ester (Boc-Phe-Ala-OMe) with 1N NaOH in Dioxane/Water to

yield the free acid Boc-Phe-Ala-OH.

Characterization:

IR: Amide bands at ~1650 cm⁻¹ and ~1540 cm⁻¹.[1]

1H NMR: Confirm integrity of Boc peak (~1.4 ppm, 9H) and aromatic protons [3].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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